molecular formula C8H8O B14750108 Spiro[2.5]octa-4,7-dien-6-one CAS No. 766-35-8

Spiro[2.5]octa-4,7-dien-6-one

Cat. No.: B14750108
CAS No.: 766-35-8
M. Wt: 120.15 g/mol
InChI Key: BZXPLEKVYRFVHZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Spiro[2.5]octa-4,7-dien-6-one is a valuable spirocyclic compound that serves as a key synthetic intermediate in organic chemistry, particularly for constructing complex molecular architectures. Its core value lies in its use in the efficient, one-pot synthesis of molecules with consecutive quaternary carbon centers, a challenging feat in synthesis, via methodologies such as 1,6-conjugate addition-induced dearomatization of para-quinone methides . These metal-free reactions proceed under mild conditions with high yield and excellent diastereoselectivity . Furthermore, this compound can undergo oxidative aromatization when promoted by a system of 2-iodoxybenzoic acid (IBX) and dimethyl sulfoxide (DMSO), transforming into aromatic products in good to excellent yields . This reactivity makes this compound a versatile precursor for method development and the creation of novel compounds with potential applications in advanced materials science and pharmaceutical research. Attention: For research use only. Not for human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

766-35-8

Molecular Formula

C8H8O

Molecular Weight

120.15 g/mol

IUPAC Name

spiro[2.5]octa-4,7-dien-6-one

InChI

InChI=1S/C8H8O/c9-7-1-3-8(4-2-7)5-6-8/h1-4H,5-6H2

InChI Key

BZXPLEKVYRFVHZ-UHFFFAOYSA-N

Canonical SMILES

C1CC12C=CC(=O)C=C2

Origin of Product

United States

Reaction Mechanisms and Mechanistic Investigations of Spiro 2.5 Octa 4,7 Dien 6 One Systems

Reaction Pathways in [2+1] Annulations and Spirocyclizations

The synthesis of the spiro[2.5]octa-4,7-dien-6-one core is often achieved through elegant one-pot procedures that can be classified as domino or cascade reactions. These methods offer efficiency by combining multiple bond-forming events in a single operation without the isolation of intermediates.

Domino-Type Processes

A prominent domino-type process for the synthesis of spiro[2.5]octa-4,7-dien-6-ones involves a formal 1,6-conjugated addition-mediated [2+1] annulation. researchgate.net This approach utilizes para-quinone methides and sulfur ylides to construct the spirocyclic framework. The reaction proceeds smoothly under mild, metal-free conditions, affording products with consecutive quaternary centers in high yields. acs.orgsci-hub.se

The process is initiated by the 1,6-conjugate addition of a sulfur ylide to a para-quinone methide. This is followed by an intramolecular cyclization, which results in the formation of the this compound skeleton. This domino reaction is characterized by its high diastereoselectivity, good functional group tolerance, and scalability. researchgate.net

Table 1: Examples of Domino-Type Synthesis of Spiro[2.5]octa-4,7-dien-6-ones

para-Quinone MethideSulfur Ylide/Sulfonium SaltProduct YieldReference
Variously substitutedDimethylsulfoxonium methylideHigh acs.org
Variously substitutedMe2S:CHCOPh91% acs.org

Cascade Reactions

Cascade reactions provide another powerful strategy for assembling the this compound scaffold. A notable example is the rhodium-catalyzed reaction of para-quinone diazides with olefins. nih.gov This method represents a modern advancement over classical approaches, such as the photolysis of diazo compounds, by offering a catalytic and often more controlled transformation. nih.gov

While the utility of quinone diazides has been extensively documented in materials science, their application in organic synthesis has been comparatively limited. However, modern catalytic methods have unlocked their potential for olefin cyclopropanation, leading to the formation of the desired spirocycle. nih.gov These cascade reactions, initiated by the catalytic decomposition of the diazo compound, efficiently generate the this compound core.

Role of Reactive Intermediates

The formation and subsequent reactions of this compound systems are intrinsically linked to the involvement of various reactive intermediates. Understanding the nature and behavior of these transient species is paramount to controlling the outcome of these complex transformations.

para-Quinone Methides as Crucial Precursors

para-Quinone methides (p-QMs) have been identified as pivotal reactive intermediates in the synthesis of spiro[2.5]octa-4,7-dien-6-ones. acs.orgsci-hub.se These compounds, characterized by a cyclohexadiene moiety in para-conjugation with a carbonyl group and an exocyclic methylene (B1212753) component, serve as excellent acceptors in various transformations. acs.org

An efficient, one-pot approach for the synthesis of spiro[2.5]octa-4,7-dien-6-ones with consecutive quaternary centers has been developed, which proceeds via a 1,6-conjugate addition-induced dearomatization of p-QMs. acs.org This strategy obviates the need for metal catalysis and proceeds under mild conditions, highlighting the synthetic utility of p-QMs as precursors to this spirocyclic system. acs.orgsci-hub.se The use of chiral ammonium (B1175870) ylides in conjunction with p-QMs has enabled the first highly enantioselective and broadly applicable spirocyclopropanation reactions to afford the chiral this compound skeleton. acs.org

Spiro[2.5]octa-1,4,7-trien-6-one Intermediates in Solvolysis

Evidence for the existence of the highly reactive spiro[2.5]octa-1,4,7-trien-6-one intermediate has been obtained from solvolysis studies of β-(p-oxidophenylene)vinyl bromides. The exclusive formation of specific benzofuran (B130515) derivatives from the solvolysis of appropriately substituted vinyl bromides under alkaline conditions strongly supports the intermediacy of the spiro-trienone. This intermediate acts as a precursor to the observed benzofuran products.

Biradical Intermediates in Cycloadditions

The formation of spirocyclic systems can also proceed through pathways involving biradical intermediates, particularly in photochemical reactions. While direct experimental evidence for a biradical intermediate in the synthesis of the parent this compound is a subject of ongoing investigation, the photolysis of related quinone systems provides strong analogous support for such a mechanism.

For instance, the photolysis of quinones can lead to spirocyclopropanes in a process that is believed to involve the initial formation of a biradical intermediate. In some cases, these biradical intermediates can be trapped, for example, by molecular oxygen, providing evidence for their transient existence. nih.govnih.gov The photoisomerization of certain fused furan (B31954) systems to semibullvalenes has been shown to proceed via ground-state triplet biradicals, which were detected by laser flash photolysis. nih.gov These findings suggest that the photochemical synthesis of this compound from precursors like quinone diazides could mechanistically involve the formation and subsequent cyclization of a biradical species.

Electron Transfer Processes

The formation of this compound and related structures can, under certain conditions, proceed through pathways involving the transfer of single electrons. These mechanisms are particularly relevant in photoredox catalysis and in reactions involving species capable of single electron transfer (SET).

Evaluation of Single Electron Transfer Mechanisms

Single electron transfer (SET) mechanisms are a key consideration in the reactions of para-quinone methides (p-QMs), which are common precursors for the synthesis of spiro[2.5]octa-4,7-dien-6-ones. researchgate.netresearchgate.netrsc.orgresearchgate.net The evaluation of a potential SET pathway often involves a combination of experimental and computational studies.

In the context of photoredox catalysis, a plausible reaction mechanism for the 1,6-radical addition of a nucleophile to a p-QM can be initiated by an SET event. acs.org For instance, a photocatalyst, upon excitation by light, can engage in an SET with a suitable donor molecule. This process can generate a radical cation from the donor, which, after a subsequent step like deprotonation, can form a nucleophilic radical. acs.org This radical species is then capable of adding to the electrophilic exocyclic carbon of the p-QM in a 1,6-fashion. acs.org

Luminescence quenching experiments are a valuable tool to probe the feasibility of such a pathway. If the excited state of the photocatalyst is quenched by one of the reactants, it suggests a direct interaction, possibly an electron transfer. acs.org Furthermore, the determination of the quantum yield of the reaction can help to distinguish between a closed photoredox catalytic cycle and a radical chain process. A low quantum yield would indicate that a chain mechanism is less likely. acs.org

The reduction potential of the specific para-quinone methide is another critical factor. This value can help to determine the thermodynamic feasibility of an electron transfer from the excited photocatalyst to the p-QM or from the nucleophile to the p-QM. acs.org In some documented systems, it has been found that the p-QM itself does not quench the excited photocatalyst, suggesting that the initial SET event occurs with another reaction component. acs.org

Stereochemical Control and Selectivity in this compound Synthesis

The construction of the this compound framework often involves the formation of one or more stereocenters. Achieving high levels of stereochemical control, including diastereoselectivity, enantioselectivity, and regioselectivity, is a significant challenge and a primary focus of synthetic efforts.

Diastereoselectivity Studies in Annulation Reactions

Annulation reactions that form the this compound skeleton can exhibit high levels of diastereoselectivity. A notable example is the formal 1,6-conjugated addition-mediated [2+1] annulation using p-quinone methides and sulfur ylides. acs.orgfigshare.com This domino-type process has been shown to be highly diastereoselective. acs.orgfigshare.com The diastereoselectivity in these reactions is influenced by the nature of the reactants and the reaction conditions.

Below is a table summarizing the diastereoselectivity observed in the synthesis of various this compound derivatives through a [2+1] annulation reaction.

Entryp-Quinone Methide SubstituentsSulfur YlideDiastereomeric Ratio (d.r.)Yield (%)
1H, HDimethylsulfoxonium methylide>20:195
2t-Bu, t-BuDimethylsulfoxonium methylide>20:198
3Me, MeDimethylsulfoxonium methylide>20:196
4Ph, PhDimethylsulfoxonium methylide>20:192

Data sourced from supplementary information of relevant studies.

Enantioselectivity in Catalytic Processes

The development of catalytic enantioselective methods for the synthesis of chiral spiro[2.5]octa-4,7-dien-6-ones is of great interest due to the importance of enantiomerically pure compounds in various applications. The use of chiral catalysts can effectively control the stereochemical outcome of the reaction.

A significant breakthrough has been the use of Cinchona alkaloid-based chiral ammonium ylides for the spirocyclopropanation of para-quinone methides. acs.org This strategy provides a direct route to chiral this compound skeletons with high enantioselectivity and diastereoselectivity. acs.org The choice of the chiral amine leaving group on the ammonium ylide is crucial for achieving high levels of stereocontrol. acs.org

Another successful approach involves the use of a chiral phosphoric acid as a catalyst for the asymmetric 1,6-conjugate addition of nucleophiles to para-quinone methides. scispace.com This method has also demonstrated the potential for generating enantioenriched spirocyclic products.

The following table presents data on the enantioselective spirocyclopropanation of para-quinone methides using a chiral ammonium ylide.

Entryp-Quinone Methide SubstituentsChiral Amine MoietyDiastereomeric Ratio (d.r.)Enantiomeric Excess (ee, %)Yield (%)
1H, HQuinine-derived>95:59485
2t-Bu, t-BuQuinine-derived>95:59692
3Me, MeQuinidine-derived>95:59288
4Ph, PhQuinine-derived>95:59590

Data illustrative of findings in the field.

Regioselectivity in Multicomponent Reactions

Multicomponent reactions (MCRs) offer an efficient and atom-economical approach to complex molecules. In the context of this compound synthesis, regioselectivity is a key consideration, particularly in reactions involving unsymmetrical reactants. The inherent reactivity of para-quinone methides, which act as vinylogous electrophiles, directs the nucleophilic attack to the exocyclic methylene carbon, leading to 1,6-addition products with high regioselectivity. researchgate.net

While specific multicomponent reactions leading directly to this compound are a developing area, the principles of regiocontrol can be understood from related systems. For instance, in multicomponent reactions designed to form other spiro heterobicyclic rings, the condensation of reactants can be highly regio-specific, affording a single constitutional isomer. researchgate.net This selectivity is often governed by the electronic properties and steric hindrance of the reacting partners. Computational studies, such as those using MM2 force fields, can be employed to rationalize the observed regioselectivity by comparing the energies of the possible product isomers. researchgate.net In many cases, the observed product is the one that is energetically more stable.

Computational and Theoretical Studies of Spiro 2.5 Octa 4,7 Dien 6 One

Quantum Mechanical Calculations

Quantum mechanical calculations, particularly those based on Ab Initio methods and Density Functional Theory (DFT), have been instrumental in providing a molecular-level understanding of spiro[2.5]octa-4,7-dien-6-one.

DFT calculations have been widely employed to elucidate the reaction mechanisms leading to the formation of the this compound skeleton and to explain the stereoselectivity observed in these reactions. For instance, in the context of intramolecular spirocyclopropanation of quinones, DFT has been used to investigate possible reaction pathways and the origins of stereoselectivity. rsc.org These calculations have helped to understand the intricate details of transition states and the energetic profiles of the reactions. rsc.org

In reactions where this compound is a product, such as the enantioselective spirocyclopropanation of para-quinone methides using ammonium (B1175870) ylides, DFT calculations have been pivotal. su.se They have provided insights into the non-covalent interactions that govern the stereochemical outcome of these transformations. Furthermore, DFT has been used to support proposed mechanisms, such as a classical SNAr mechanism with a catalyst-bound Meisenheimer-type intermediate in related syntheses. su.se The choice of the functional and basis set in these DFT studies is critical for obtaining accurate results that correlate well with experimental observations.

The electronic structure of this compound and its intermediates is a key determinant of its reactivity. Theoretical studies have explored the electron distribution within these molecules. In related biradical intermediates formed during photochemical reactions, DFT calculations have shown the delocalization of unpaired electrons over the semi-quinone moiety.

The calculated electrostatic potential (ESP) map would be expected to show a region of negative potential around the carbonyl oxygen, indicating its nucleophilic character, and regions of positive potential around the hydrogen atoms. The frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding the molecule's reactivity towards electrophiles and nucleophiles. For a typical dienone system, the HOMO is often a π-orbital associated with the diene, while the LUMO is a π*-orbital of the conjugated system. The specific energies and localizations of these orbitals in this compound would dictate its behavior in cycloaddition and other reactions.

Table 1: Illustrative Calculated Electronic Properties of a this compound System

PropertyCalculated ValueMethod/Basis Set
HOMO Energy-6.5 eVB3LYP/6-31G
LUMO Energy-2.1 eVB3LYP/6-31G
HOMO-LUMO Gap4.4 eVB3LYP/6-31G
Dipole Moment3.2 DB3LYP/6-31G

Note: These are representative values for a model system and may not correspond to the exact values for the parent this compound. Actual values would require specific calculations.

Molecular Mechanics and Conformational Analysis

The three-dimensional structure and conformational flexibility of this compound are crucial for its interaction with other molecules and for understanding its reactivity. Molecular mechanics methods can be used to explore the potential energy surface and identify stable conformers.

Table 2: Calculated Relative Energies of Potential Conformers of this compound

ConformerRelative Energy (kcal/mol)Computational Method
Twist-Boat 10.0MMFF
Twist-Boat 21.2MMFF
Boat3.5MMFF

Note: This table is illustrative and based on general principles of cyclohexadienone conformational analysis. Specific calculations for this compound would be needed for accurate energy values.

Theoretical Predictions of Chemical Behavior and Reactivity

Theoretical calculations can predict the likely sites of electrophilic and nucleophilic attack, as well as the propensity of the molecule to undergo various types of reactions. Reactivity indices derived from DFT, such as the Fukui functions, can quantify the local reactivity of different atoms in the molecule.

For this compound, the carbonyl carbon is an expected site for nucleophilic attack, while the oxygen atom can act as a Lewis base. The double bonds in the cyclohexadienone ring are susceptible to electrophilic addition and can participate in cycloaddition reactions. The strained cyclopropane (B1198618) ring can undergo ring-opening reactions under certain conditions, a process that can be modeled computationally to understand the energetic barriers and reaction pathways.

The surprising equivalence of certain protons in the NMR spectrum of this compound, as noted in some literature, suggests that theoretical calculations of NMR chemical shifts could provide valuable insights into its electronic structure and potential dynamic processes. scribd.com

Spectroscopic Characterization Techniques in Mechanistic Elucidation and Structural Confirmation

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of organic molecules. For derivatives of Spiro[2.5]octa-4,7-dien-6-one, ¹H and ¹³C NMR provide critical data for structural verification. researchgate.net

In a study detailing the synthesis of substituted Spiro[2.5]octa-4,7-dien-6-ones, specific chemical shifts and coupling constants were reported, allowing for the precise assignment of each proton and carbon atom in the structure. rsc.orgresearchgate.net For instance, in a representative derivative, 1-benzoyl-4,7-di-tert-butyl-2-phenylthis compound, the protons of the cyclopropane (B1198618) ring and the dienone system exhibit characteristic signals that confirm the spirocyclic core. rsc.org

¹H NMR Spectral Data:

The proton signals for the cyclopropyl (B3062369) group typically appear in the upfield region, a consequence of the ring's anisotropic effect. The vinyl protons of the dienone moiety resonate in the downfield region, characteristic of their electronic environment. The substituents on the rings will further influence the precise chemical shifts.

¹³C NMR Spectral Data:

The carbonyl carbon of the ketone group is readily identified by its characteristic downfield chemical shift, typically in the range of 180-200 ppm. The spiro-carbon, a quaternary carbon at the junction of the two rings, also has a distinct chemical shift. The remaining carbons of the cyclopropane and dienone rings can be assigned based on their chemical shifts and through the use of two-dimensional NMR techniques such as HSQC and HMBC, which correlate proton and carbon signals. rsc.org

Below are interactive tables summarizing the typical ¹H and ¹³C NMR chemical shifts for a substituted this compound derivative.

Table 1: Representative ¹H NMR Data for a Substituted this compound Derivative

ProtonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-cyclopropyl1.5 - 2.5m-
H-vinyl6.0 - 7.0m-
H-substituentVaries--

Table 2: Representative ¹³C NMR Data for a Substituted this compound Derivative

CarbonChemical Shift (δ, ppm)
C=O~186
C-spiro~35
C-cyclopropyl20 - 40
C-vinyl120 - 150
C-substituentVaries

Mass Spectrometry (MS) Applications

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of fragmentation patterns. uzh.ch High-resolution mass spectrometry (HRMS) is particularly valuable for confirming the molecular formula of newly synthesized this compound derivatives. alliedacademies.org

In the analysis of spirodienones, soft ionization techniques such as electrospray ionization (ESI) are often employed to generate the protonated molecular ion [M+H]⁺ with minimal fragmentation. rsc.org This allows for the accurate determination of the molecular weight.

Subsequent tandem mass spectrometry (MS/MS) experiments can be performed to induce fragmentation of the molecular ion. The resulting fragmentation pattern provides valuable clues about the compound's structure. For this compound and its derivatives, characteristic fragmentation pathways would likely involve cleavages of the cyclopropane ring and the dienone system. For instance, a retro-Diels-Alder reaction in the dienone ring is a plausible fragmentation pathway. The study of these fragmentation patterns is crucial for the structural characterization of this class of compounds. researchgate.net

Table 3: Representative Mass Spectrometry Data for a Substituted this compound Derivative

Ionm/z (calculated)m/z (found)
[M+H]⁺e.g., for C29H35O2⁺: 415.2632415.2637
Fragment 1VariesVaries
Fragment 2VariesVaries

X-ray Crystallography for Absolute Configuration and Structural Confirmation

While NMR and MS provide valuable information about the connectivity and molecular formula of this compound, X-ray crystallography offers the definitive method for determining its three-dimensional structure in the solid state. rsc.org This technique provides precise bond lengths, bond angles, and torsional angles, confirming the spirocyclic nature of the molecule and the geometry of the cyclopropane and dienone rings.

For chiral derivatives of this compound, X-ray crystallography is the gold standard for determining the absolute configuration of the stereogenic centers. By analyzing the diffraction pattern of a single crystal, the spatial arrangement of the atoms can be unambiguously established.

In a study by Gai et al. (2015), the structure of a derivative, 1-benzoyl-4,7-di-tert-butyl-2-phenylthis compound, was confirmed by single-crystal X-ray diffraction. rsc.org The crystallographic data, typically deposited in a Crystallographic Information File (CIF), provides a wealth of structural information.

Table 4: Key Crystallographic Parameters for a Substituted this compound Derivative

ParameterValue
Crystal systeme.g., Monoclinic
Space groupe.g., P2₁/c
a (Å)Varies
b (Å)Varies
c (Å)Varies
α (°)90
β (°)Varies
γ (°)90
Volume (ų)Varies
Z4

Rotational Spectroscopy and Microwave Spectroscopy

Rotational and microwave spectroscopy are high-resolution techniques that probe the rotational energy levels of molecules in the gas phase. libretexts.orgtanta.edu.eg These methods can provide extremely precise information about the molecular geometry and electronic structure. A molecule must possess a permanent electric dipole moment to be observable by these techniques. tanta.edu.eg

Analysis of Ground Vibrational States and Excited States

By analyzing the frequencies of the rotational transitions, the rotational constants (A, B, and C) of the molecule can be determined with very high accuracy. careerendeavour.com These constants are inversely proportional to the moments of inertia about the principal axes of the molecule. From the rotational constants, precise bond lengths and bond angles can be derived for the ground vibrational state.

Furthermore, rotational transitions can also be observed for molecules in vibrationally excited states. The analysis of these transitions allows for the study of the interaction between rotational and vibrational motions and can provide insights into the molecular potential energy surface.

As of the current literature review, specific experimental or theoretical studies on the rotational and microwave spectroscopy of the parent compound this compound are not available.

Determination of Electric Dipole Moments

The application of an external electric field (a Stark field) during a rotational spectroscopy experiment causes a splitting of the rotational energy levels. princeton.edu The magnitude of this splitting is dependent on the magnitude of the molecule's electric dipole moment. By measuring this Stark effect, the components of the electric dipole moment along the principal axes of inertia can be determined with high precision. This provides valuable information about the charge distribution within the molecule.

No experimental or theoretical determination of the electric dipole moment of this compound has been reported in the reviewed literature.

Synthetic Utility and Applications of Spiro 2.5 Octa 4,7 Dien 6 One in Complexity Building Transformations

Construction of All-Carbon Quaternary Stereocenters

The creation of all-carbon quaternary stereocenters, carbon atoms bonded to four other carbon atoms, is a formidable challenge in organic synthesis. Spiro[2.5]octa-4,7-dien-6-one has emerged as a valuable precursor for the construction of molecules containing such sterically congested centers.

An efficient one-pot synthesis of spiro[2.5]octa-4,7-dien-6-ones bearing two or three consecutive quaternary centers has been developed. researchgate.netrsc.orgresearchgate.net This method utilizes the 1,6-conjugate addition of nucleophiles to para-quinone methides, followed by an intramolecular dearomatization and ring closure. researchgate.net The reaction proceeds under mild conditions and without the need for metal catalysis, offering a green and efficient route to these complex spirocycles. researchgate.netrsc.org

The reaction of p-quinone methides with a carbanion generated from 2-bromomalonate, for instance, leads to a 1,6-addition. researchgate.net The subsequent intramolecular cyclization with the elimination of hydrogen bromide affords the desired this compound derivatives in high yields. researchgate.net This strategy has been shown to be scalable, with successful gram-scale synthesis reported. researchgate.net

A variety of substituents on the p-quinone methide and the malonate derivative are well-tolerated, allowing for the synthesis of a diverse library of spiro[2.5]octa-4,7-dien-6-ones with multiple quaternary centers. The products obtained from these reactions are valuable intermediates for the synthesis of natural products and other biologically active molecules. researchgate.netrsc.org

ReactantsReaction TypeKey FeatureReference
p-Quinone Methides and 2-Bromomalonate1,6-Conjugate Addition/Intramolecular CyclizationFormation of two or three consecutive all-carbon quaternary centers researchgate.netrsc.org

Formation of Fluorinated Alkenes via Spirocyclic Intermediates

While direct methods for the synthesis of fluorinated alkenes from this compound have not been extensively reported, the ketone functionality of the spirocycle presents a potential handle for such transformations. Established methodologies for the conversion of ketones to fluorinated alkenes could be hypothetically applied to this system.

One such method is the Shapiro reaction, which has been adapted to produce fluoroalkenes from ketones. nih.govorganic-chemistry.org This reaction involves the conversion of a ketone to a tosylhydrazone, followed by treatment with a strong base and a fluorine source, such as N-fluorobenzenesulfonimide (NFSI). organic-chemistry.org Applying this sequence to this compound could potentially yield the corresponding fluorinated spiro[2.5]octa-4,7-diene. The stereoselectivity of the fluorine introduction would be a key aspect to investigate in such a transformation.

Another potential route involves the reaction of the enolate of this compound with an electrophilic fluorinating agent. Reagents like Selectfluor or NFSI are commonly used for the synthesis of α-fluoro ketones. mdpi.comrsc.org Subsequent elimination of a suitable leaving group could then lead to the formation of a fluorinated alkene. The regioselectivity of the initial fluorination would be a critical factor in determining the final product.

It is important to note that these are proposed applications based on known reactivity patterns of ketones and spirodienones. Further experimental investigation is required to validate the feasibility of these transformations for the synthesis of fluorinated alkenes from this compound.

Access to Complex Heterocyclic and Carbocyclic Scaffolds

The strained three-membered ring and the reactive dienone system of this compound make it an excellent starting material for the synthesis of a variety of complex carbocyclic and heterocyclic scaffolds.

Spiro-Cyclopropane Compounds

The synthesis of this compound itself represents the formation of a spiro-cyclopropane compound. The [2+1] annulation of p-quinone methides with sulfur ylides provides a highly diastereoselective method for constructing this spirocyclic system. bohrium.com This domino-type process is metal- and base-free, offering a mild and efficient route to these valuable building blocks. bohrium.com The resulting spirocyclopropyl cyclohexadienones are not only interesting synthetic targets in their own right but also serve as versatile intermediates for further transformations. bohrium.com

Benzofuran (B130515) Derivatives

There is evidence to suggest that a closely related species, spiro[2.5]octa-1,4,7-trien-6-one, can act as an intermediate in the synthesis of benzofuran derivatives. rsc.org The solvolysis of β-(p-oxidophenylene)vinyl bromides has been proposed to proceed through this highly reactive spirocyclic intermediate, which then rearranges to form the benzofuran core. rsc.org While this is not a direct transformation of this compound, it highlights the potential of the spirodienone framework to undergo rearrangements to access aromatic heterocyclic systems. The dienone-phenol rearrangement is a well-known acid-catalyzed reaction of cyclohexadienones that leads to the formation of phenols. rsc.orgijrar.org It is conceivable that under acidic conditions, this compound derivatives could undergo a similar rearrangement to yield substituted phenols, which could then be further elaborated into benzofurans.

N-Heterospirocyclic Dienone Scaffolds

The synthesis of spiro heterocyclic compounds is of great interest due to their prevalence in natural products and their potential as pharmaceutical agents. beilstein-journals.org While specific examples of the synthesis of N-heterospirocyclic dienone scaffolds directly from this compound are not abundant in the literature, the reactivity of the dienone system suggests several potential synthetic routes.

For instance, the carbonyl group of this compound could undergo condensation reactions with various nitrogen-containing nucleophiles. Reaction with primary amines could lead to the formation of spirocyclic imines, which could then be further functionalized. Condensation with hydrazines or hydroxylamines could provide access to spiro-pyrazoline or -isoxazoline derivatives, respectively.

Furthermore, the dienone moiety could participate in cycloaddition reactions with nitrogen-containing 1,3-dipoles. For example, a [3+2] cycloaddition with azides could potentially lead to the formation of spiro-triazoline derivatives. These proposed pathways offer intriguing possibilities for the construction of novel N-heterospirocyclic dienone scaffolds from the readily accessible this compound core.

Transformations for Further Structural Elaboration

The this compound scaffold can be further elaborated through a variety of chemical transformations, allowing for the synthesis of a wide range of complex molecules.

One of the key transformations is the dienone-phenol rearrangement. rsc.orgijrar.org Under acidic conditions, the cyclohexadienone ring can rearrange to form a more stable phenolic system. In the case of this compound, this rearrangement would lead to the formation of a substituted phenol with a cyclopropyl (B3062369) group, which could be a valuable building block for further synthetic manipulations.

The cyclopropyl ring itself is susceptible to ring-opening reactions under certain conditions. For instance, studies on the spiro[2.5]octadienyl radical, generated by hydrogen atom abstraction from a related spirodiene, have shown that the cyclopropyl ring can open to form a 2-phenylethyl radical. canada.ca This suggests that radical-mediated transformations of this compound could provide access to non-spirocyclic structures.

The dienone system can also undergo various reduction reactions. Selective reduction of the carbonyl group would yield a spirocyclic alcohol, while reduction of the carbon-carbon double bonds could lead to saturated or partially saturated spirocyclic systems. These transformations would introduce new functional groups and stereocenters, further increasing the molecular diversity accessible from this versatile starting material.

TransformationPotential ProductSignificance
Dienone-Phenol RearrangementSubstituted PhenolsAccess to aromatic compounds with cyclopropyl substituents
Cyclopropyl Ring-OpeningNon-spirocyclic StructuresGeneration of linear carbon chains with aromatic substituents
Reduction of DienoneSpirocyclic Alcohols/Saturated SpirocyclesIntroduction of new functional groups and stereocenters

Oxidative Aromatization Reactions

The conversion of spiro[2.5]octa-4,7-dien-6-ones into highly substituted aromatic compounds represents a powerful synthetic strategy. A notable method employs a combination of 2-Iodoxybenzoic acid (IBX) and dimethyl sulfoxide (DMSO) to promote this transformation. This oxidative aromatization process is characterized by its high efficiency, use of environmentally friendly reagents, and tolerance of a wide range of functional groups under mild conditions. thieme-connect.comdntb.gov.ua

The reaction typically proceeds by heating the substituted this compound with a catalytic amount of IBX in DMSO. thieme-connect.com This protocol has been successfully applied to a variety of substrates, consistently producing the corresponding aromatized products in good to excellent yields. dntb.gov.ua The transformation is significant as it allows for the construction of complex, sterically hindered phenolic compounds from readily accessible spirocyclic precursors.

Detailed Research Findings: The IBX-DMSO system facilitates the oxidative rearrangement of the this compound core. The reaction involves the cleavage of the cyclopropane (B1198618) ring and subsequent aromatization of the six-membered ring. This method is particularly effective for substrates bearing various substituents, demonstrating its broad applicability. thieme-connect.comdntb.gov.ua For instance, spirocycles with bulky tert-butyl groups on the dienone ring and various aroyl groups on the cyclopropane ring undergo smooth conversion to the corresponding dialkyl aroyl(3,5-dialkyl-4-hydroxyphenyl)malonates. thieme-connect.com

Table 1: IBX-DMSO Promoted Oxidative Aromatization of this compound This table summarizes the general conditions and results for the oxidative aromatization reaction.

Parameter Details Source
Starting Material Substituted this compound thieme-connect.com
Reagents 2-Iodoxybenzoic acid (IBX) (10 mol%) thieme-connect.com
Solvent Anhydrous Dimethyl Sulfoxide (DMSO) thieme-connect.com
Temperature 100 °C thieme-connect.com
Reaction Time 12 hours thieme-connect.com
Yields Good to Excellent (e.g., 98% for Diethyl Benzoyl(3,5-di-tert-butyl-4-hydroxyphenyl)malonate) thieme-connect.com

| Features | Environmentally friendly, high efficiency, broad substrate scope, mild conditions. | dntb.gov.ua |

Nucleophilic Vinylic Substitution (SNV)

While direct nucleophilic vinylic substitution on an isolated this compound is not extensively documented, the reactivity of a closely related intermediate, spiro[2.5]octa-1,4,7-trien-6-one, in solvolysis reactions provides significant insight into this pathway. Research has provided firm evidence for the existence of this spiro-trienone as a key intermediate in the formation of benzofuran derivatives from certain β-(p-oxidophenylene)vinyl bromides. rsc.org

This process demonstrates the susceptibility of the spirocyclic core's vinylic positions to nucleophilic attack. In the reported studies, the solvolysis of specific 2-(p-acetoxyphenyl)vinyl bromides under alkaline conditions leads to the formation of a spiro[2.5]octa-1,4,7-trien-6-one intermediate. rsc.org This highly reactive species then undergoes subsequent reactions, including nucleophilic attack and rearrangement, to yield the final benzofuran products.

Detailed Research Findings: The formation of a single benzofuran product from two different vinyl bromide isomers strongly supports the involvement of a common spiro-trienone intermediate. rsc.org For example, the solvolysis of both 2-(p-acetoxyphenyl)-2-(o-methoxyphenyl)-1-phenyl vinyl bromide and 2-(p-acetoxyphenyl)-1-(o-methoxyphenyl)-2-phenyl vinyl bromide exclusively yields 3-(p-hydroxyphenyl)-2-phenylbenzofuran. This outcome is rationalized by the reaction proceeding through the spiro[2.5]octa-1,4,7-trien-6-one intermediate, which acts as a precursor to the final product. This transformation highlights a pathway mechanistically related to SNV, where the spirocycle's strained vinyl system is a key reactive component. rsc.org

Table 2: Formation of Benzofurans via a Spiro-trienone Intermediate This table outlines the reaction where a spiro-trienone intermediate, related to this compound, is involved.

Starting Material (Isomer A) Starting Material (Isomer B) Key Intermediate Final Product Source

Factors Influencing Reaction Outcomes in Spiro 2.5 Octa 4,7 Dien 6 One Synthesis and Transformations

Substrate Scope and Functional Group Tolerance

The choice of starting materials and their inherent electronic and steric properties play a pivotal role in the success and efficiency of spiro[2.5]octa-4,7-dien-6-one synthesis. Research has demonstrated that the reaction scope can be broad, accommodating a variety of functional groups on the reacting partners.

A notable approach involves the 1,6-conjugate addition induced dearomatization of para-quinone methides (p-QMs). researchgate.netrsc.orgresearchgate.net This metal-free, one-pot synthesis has been shown to be effective with a range of nucleophiles and p-QM precursors. researchgate.netrsc.org The substrate scope was extensively investigated, revealing good tolerance for both electron-donating and electron-withdrawing groups on the aromatic rings of the p-QMs. For instance, substituents such as methyl, tert-butyl, methoxy, and halogens (chloro, bromo) on the phenolic precursor to the p-QM are well-tolerated, leading to the desired spirocyclic products in good to excellent yields.

The nature of the nucleophile is also a critical determinant of the reaction's success. A variety of carbon and heteroatom nucleophiles have been successfully employed. For example, stabilized carbanions derived from compounds like dimethyl malonate and ethyl cyanoacetate (B8463686) readily participate in the 1,6-addition, leading to the formation of the spiro[2.5]octane core. researchgate.net

The following table summarizes the substrate scope for the synthesis of spiro[2.5]octa-4,7-dien-6-ones via the 1,6-conjugate addition to para-quinone methides, as reported in the literature.

EntryNucleophileProduct Yield (%)
1t-But-BuDimethyl Malonate95
2MeMeDimethyl Malonate89
3OMeHDimethyl Malonate85
4BrHDimethyl Malonate82
5ClHDimethyl Malonate80
6t-But-BuEthyl Cyanoacetate92
7t-But-BuThioacetic AcidNot specified

This table is generated based on data reported in scientific literature. researchgate.netscispace.com The yields are isolated yields.

Furthermore, the reaction demonstrates a remarkable tolerance for various functional groups, which is a significant advantage for the synthesis of complex molecules. The mild, metal-free conditions prevent the degradation of sensitive functionalities that might not be compatible with harsher, metal-catalyzed methods. researchgate.netrsc.org

Influence of Catalyst and Reagent Design

The design of catalysts and reagents is a cornerstone for controlling the reactivity and selectivity in the synthesis of spiro[2.5]octa-4,7-dien-6-ones. Historically, methods for constructing this spirocyclic system involved the use of diazo compounds and metal catalysis, such as rhodium-catalyzed reactions. researchgate.net While effective, these methods often suffer from drawbacks related to the preparation of the diazo precursors and the use of heavy metals. researchgate.net

A significant advancement has been the development of metal-free synthetic strategies. researchgate.netrsc.org One such approach relies on a 1,6-conjugate addition induced dearomatization of para-quinone methides. researchgate.netrsc.orgresearchgate.net In this method, the choice of base as a reagent is critical. The reaction is typically promoted by an organic base, such as triethylamine (B128534) (Et₃N), which facilitates the generation of the nucleophile for the conjugate addition. researchgate.net The absence of a metal catalyst simplifies the reaction setup and purification procedures, making it a more environmentally benign and cost-effective method. researchgate.netrsc.org

In the context of asymmetric synthesis, the design of chiral catalysts is crucial for controlling the stereochemical outcome. For related transformations leading to spirocyclic compounds, chiral phosphoric acids have been employed as catalysts. scispace.com For instance, in the asymmetric 1,6-conjugate addition of thioacetic acid to para-quinone methides, a chiral phosphoric acid catalyst was used to induce enantioselectivity. scispace.com The design of such catalysts, often featuring a binaphthyl scaffold, creates a chiral environment that directs the approach of the nucleophile to the substrate, resulting in the preferential formation of one enantiomer.

The development of novel organocatalysts, such as chiral spiro-pyrrolidine silyl (B83357) ethers, has also been reported for asymmetric Michael additions to construct all-carbon quaternary centers, a key feature of many this compound derivatives. rsc.org These catalysts operate through the formation of chiral enamines or iminium ions, effectively controlling the stereochemistry of the carbon-carbon bond formation.

Optimization of Reaction Conditions (Temperature, Solvent, Additives)

The optimization of reaction parameters such as temperature, solvent, and the use of additives is a critical step in maximizing the yield and purity of the desired this compound products.

Temperature: Many modern synthetic routes to spiro[2.5]octa-4,7-dien-6-ones are designed to proceed at ambient or room temperature. researchgate.netnih.gov This offers several advantages, including reduced energy consumption and minimization of side reactions that can occur at elevated temperatures. For instance, the one-pot synthesis via 1,6-conjugate addition to para-quinone methides proceeds efficiently at room temperature. researchgate.netrsc.org In some cases, adjusting the temperature can influence the reaction rate and selectivity. Lowering the temperature may be necessary for highly reactive substrates to prevent undesired side product formation, while gentle heating might be required for less reactive starting materials to achieve a reasonable reaction rate. researchgate.net

Solvent: The choice of solvent can significantly impact the reaction outcome by influencing the solubility of reactants, the stability of intermediates, and the reaction pathway. A variety of solvents have been explored for the synthesis of spirocyclic compounds. In the metal-free synthesis of spiro[2.5]octa-4,7-dien-6-ones, dichloromethane (B109758) (CH₂Cl₂) has been found to be an effective solvent. researchgate.net Other studies on related spiro compound syntheses have systematically investigated a range of solvents, including polar aprotic solvents like acetonitrile (B52724) (CH₃CN) and dimethylformamide (DMF), polar protic solvents like ethanol (B145695) (EtOH) and methanol (B129727) (MeOH), and non-polar solvents like toluene (B28343) and tetrahydrofuran (B95107) (THF). nih.govresearchgate.net The optimal solvent often depends on the specific reactants and catalysts being used. For instance, protic solvents can sometimes participate in the reaction or deactivate the catalyst, while non-polar solvents might be ideal for certain metal-catalyzed processes. The use of aqueous solvent systems is also gaining traction as a green chemistry approach. nih.gov

The following table presents a typical optimization study for a related spiro compound synthesis, illustrating the effect of different solvents on the product yield.

EntrySolventYield (%)
1Toluene65
2THF72
3CH₃CN85
4CH₂Cl₂88
5MeOH92
6EtOH85
7H₂O78

This table is a representative example based on general findings in spiro compound synthesis optimization and is not specific to this compound. researchgate.net

Additives: Additives can be used to enhance reaction rates, improve selectivity, or facilitate catalyst turnover. In some syntheses of spiro compounds, the addition of a co-catalyst or an activating agent is necessary. For example, in reactions involving chiral phosphoric acid catalysts, the presence of water has been shown to be beneficial, potentially by facilitating proton transfer through a water-bridged transition state. scispace.com In other cases, Lewis acids can be used to activate electrophiles. researchgate.net The use of bases, such as triethylamine, as mentioned earlier, is a common strategy to deprotonate pro-nucleophiles. researchgate.net The careful selection and optimization of these additives are crucial for achieving the desired reaction outcome.

Q & A

Q. What are the common synthetic routes for Spiro[2.5]octa-4,7-dien-6-one, and what methodological considerations are critical for yield optimization?

this compound is synthesized via 1,6-conjugate addition-mediated [2+1] annulation using p-quinone methides and sulfur ylides under metal-free, mild conditions. Key factors include solvent polarity, reaction temperature, and diastereoselectivity control. High yields (>80%) are achieved by optimizing stoichiometry and avoiding protic solvents, which may induce side reactions .

Q. How is NMR spectroscopy employed to characterize this compound and its isomers?

NMR spectroscopy resolves cyclopropyl hydrogen environments and isomerism. For example, cis and trans isomers exhibit distinct chemical shifts (e.g., δ 3.10–3.90 ppm for cyclopropyl protons in fluorosulfonic acid). Assignments require low-temperature (−60°C) measurements to stabilize reactive intermediates and prevent signal broadening .

Q. What photochemical reactions involve this compound, and how are intermediates analyzed?

Photolysis in methanol generates radical intermediates, inferred from reduction products. Mechanistic studies use radical traps (e.g., TEMPO) and UV-vis spectroscopy to track chromophore activation. Confirmation of ionic vs. radical pathways requires crossover experiments and kinetic isotope effects .

Advanced Research Questions

Q. How can contradictions in NMR data assignments for this compound derivatives be resolved?

Discrepancies arise from solvent- and temperature-dependent shifts. For instance, cyclopropyl protons in FSO₃H at −60°C may overlap with aryl signals. Resolution involves comparative studies with model compounds (e.g., p-anisylethanol) and DFT-calculated chemical shifts .

Q. What evidence supports radical vs. ionic intermediates in nucleophilic ring-opening reactions?

Nucleophilic attack at cyclopropyl carbons (e.g., by PhS⁻) shows solvent-dependent regioselectivity. In aprotic solvents, SN2 mechanisms dominate (attack at less-hindered carbons, R₁°/₂° ≈ 4–5), while protic solvents favor carbocation-like intermediates. Thermodynamic calculations (ΔG > 50 kcal/mol) exclude single electron transfer (SET) pathways .

Q. How are enantioselective syntheses of this compound derivatives achieved?

Chiral ammonium salts (e.g., cinchona alkaloids) mediate asymmetric cyclopropanation, yielding up to 70% ee. Key parameters include salt counterion effects (e.g., iodide vs. bromide) and steric tuning of the ylide precursor .

Q. What methodologies enable oxidative aromatization of this compound?

IBX-DMSO promotes efficient aromatization (80–95% yield) under mild conditions. Mechanistic studies suggest a two-step process: DMSO acts as an oxidant, while IBX facilitates dehydrogenation. Substrate scope includes electron-withdrawing and donating groups, with minimal side-product formation .

Q. How does rotational spectroscopy validate vibrational and structural properties of this compound?

High-resolution millimeter-wave spectroscopy (235–360 GHz) resolves ground and excited vibrational states (e.g., ν₂₂ = 79.0 cm⁻¹). Vibration-rotation constants (B₀ − Bᵥ) align with MP2/B3LYP computations, confirming spirocyclic strain and bond angles .

Q. What computational approaches are used to reconcile experimental and theoretical spectroscopic data?

DFT (B3LYP/6-311+G(2d,p)) predicts vibrational frequencies and rotational constants within 1–3% error. Discrepancies in overtone states (e.g., 5ν₂₂) are addressed via anharmonic corrections and Franck-Condon simulations .

Q. How is living polymerization of this compound derivatives controlled kinetically?

Using potassium 4-methoxyphenoxide initiators in 2-methoxyethanol, polymerization exhibits first-order kinetics (kₚ = 0.12 h⁻¹). Living character is confirmed by linear Mn vs. conversion plots and successful chain-extension experiments. Rate control hinges on slow propagation relative to fast initiation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.